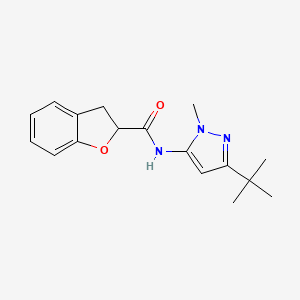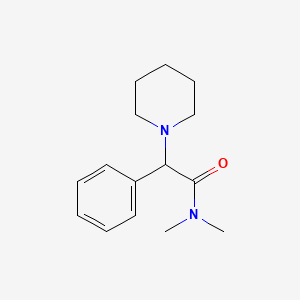
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential use in medicinal chemistry. This compound is also known as AIPP and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of AIPP is not fully understood. However, it is believed that AIPP acts by inhibiting certain enzymes that are involved in cell growth and proliferation. AIPP has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and physiological effects:
AIPP has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and has been shown to reduce the levels of certain inflammatory cytokines. AIPP has also been found to reduce the levels of reactive oxygen species, which are known to cause damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AIPP in lab experiments is its high purity and stability. AIPP has also been found to be relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using AIPP is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are many future directions for research involving AIPP. One potential area of research is the development of AIPP analogs that have improved activity against specific cancer cell lines. Another potential area of research is the study of AIPP in combination with other drugs, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of AIPP and to identify the specific pathways that it targets.
Synthesemethoden
The synthesis of AIPP involves the reaction of 1-(1H-indol-3-yl)propan-1-one with acetylpiperazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
AIPP has been extensively studied for its potential use in medicinal chemistry. It has shown activity against various cancer cell lines and has been found to inhibit the growth of tumors in animal models. AIPP has also been studied for its potential use as an anti-inflammatory agent and has shown activity in reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(19-7-9-20(10-8-19)13(2)21)17(22)15-11-18-16-6-4-3-5-14(15)16/h3-6,11-12,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJTWMJLXZYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)




